molecular formula C15H16O6S B11051010 ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate

ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate

Cat. No.: B11051010
M. Wt: 324.4 g/mol
InChI Key: FUFZXCAKMMKACP-UHFFFAOYSA-N
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Description

ETHYL 3-[3-HYDROXY-6-(HYDROXYMETHYL)-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE is a complex organic compound that features a pyranone ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[3-HYDROXY-6-(HYDROXYMETHYL)-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a pyranone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[3-HYDROXY-6-(HYDROXYMETHYL)-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 3-[3-HYDROXY-6-(HYDROXYMETHYL)-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ETHYL 3-[3-HYDROXY-6-(HYDROXYMETHYL)-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE exerts its effects involves interactions with various molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-[3-HYDROXY-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    ETHYL 3-[3-HYDROXY-6-METHYL-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE: Contains a methyl group instead of a hydroxymethyl group, potentially altering its properties.

Uniqueness

ETHYL 3-[3-HYDROXY-6-(HYDROXYMETHYL)-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE is unique due to the presence of both hydroxyl and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16O6S

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C15H16O6S/c1-2-20-13(18)6-11(9-3-4-22-8-9)15-14(19)12(17)5-10(7-16)21-15/h3-5,8,11,16,19H,2,6-7H2,1H3

InChI Key

FUFZXCAKMMKACP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CSC=C1)C2=C(C(=O)C=C(O2)CO)O

Origin of Product

United States

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